N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13N3O3S2 and its molecular weight is 311.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound, also known as N-[(1,1-dioxothiolan-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The activation of these channels by the compound could potentially modulate these processes.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also has improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability. This could potentially result in modulation of various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Biochemical Analysis
Biochemical Properties
The compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with GIRK channels . These channels play a crucial role in regulating heart rate and are broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Molecular Mechanism
This compound exerts its effects at the molecular level as a GIRK channel activator . It displays nanomolar potency as a GIRK1/2 activator .
Temporal Effects in Laboratory Settings
It has been identified to have improved metabolic stability over prototypical urea-based compounds .
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c16-12(13-6-8-3-4-20(17,18)7-8)9-1-2-10-11(5-9)15-19-14-10/h1-2,5,8H,3-4,6-7H2,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQBERRKXNPXIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.